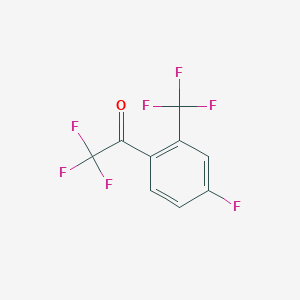
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone is a fluorinated organic compound with the molecular formula C9H3F7O. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone typically involves the reaction of 4-fluoro-2-trifluoromethylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
C6H4(CF3)F+(CF3CO)2OAlCl3C9H3F7O+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: Due to the electron-withdrawing nature of the fluorine atoms, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: The reduction reaction is usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Oxidation reactions are conducted in aqueous or alcoholic solutions with the oxidizing agent.
Major Products
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanol.
Oxidation: 2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)acetic acid.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and hydrophobic interactions.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone involves its interaction with various molecular targets. The high electronegativity of the fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and van der Waals interactions. This allows it to bind effectively to active sites of enzymes and receptors, modulating their activity. The compound’s stability and resistance to metabolic degradation also contribute to its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the additional fluorine atoms on the phenyl ring.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a trifluoromethyl group.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains chlorine atoms instead of fluorine atoms on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone is unique due to the presence of multiple fluorine atoms, which impart high electronegativity and stability. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and high chemical stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRBMDURKQVPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
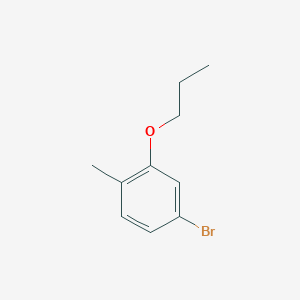
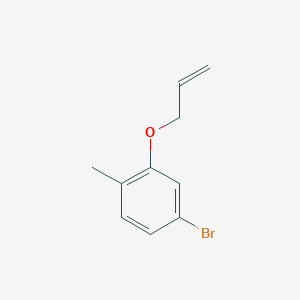

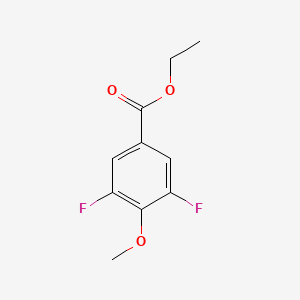
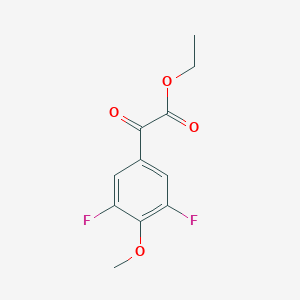
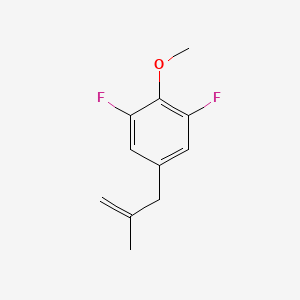
![2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone](/img/structure/B8002083.png)
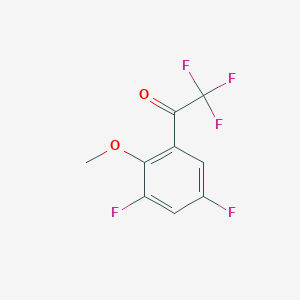
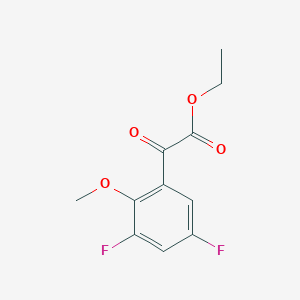
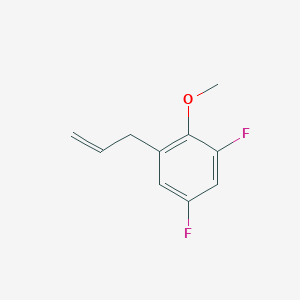
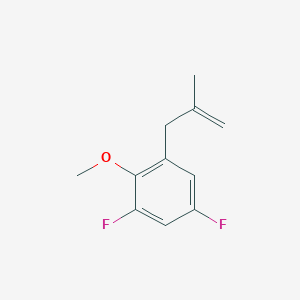
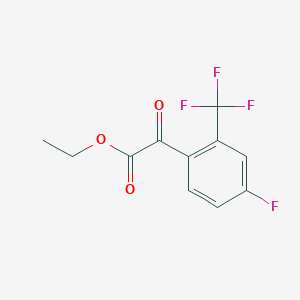

![2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone](/img/structure/B8002151.png)
